molecular formula C13H15NO3S B229809 N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide

N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide

Cat. No. B229809
M. Wt: 265.33 g/mol
InChI Key: WFHTZYOEHAQPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide, also known as HEMNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. HEMNS has been found to possess a range of biochemical and physiological effects, making it an interesting candidate for use in various experimental settings. In

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in cells. This binding can lead to changes in cellular signaling pathways, resulting in the observed biochemical and physiological effects of N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide has been found to have a range of biochemical and physiological effects, including the ability to modulate ion channels and receptors in cells, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide in lab experiments is its ability to act as a fluorescent probe for the detection of protein-ligand interactions. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide. One area of interest is the development of N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the use of N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide as a tool for studying the function of ion channels and receptors in cells. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide and its potential applications in scientific research.

Synthesis Methods

N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylnaphthalene-1-sulfonyl chloride with ethylene oxide in the presence of a base, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide in its pure form.

Scientific Research Applications

N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide has been found to have a wide range of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been used as a fluorescent probe for the detection of protein-ligand interactions, as well as a tool for studying the function of ion channels and receptors in cells. N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide has also been used as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C13H15NO3S/c1-10-6-7-13(18(16,17)14-8-9-15)12-5-3-2-4-11(10)12/h2-7,14-15H,8-9H2,1H3

InChI Key

WFHTZYOEHAQPRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCO

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.